Phosphorus tribromide
Overview
Description
Phosphorus tribromide is a chemical compound with the formula PBr₃. It is a colorless liquid that fumes in moist air due to hydrolysis and has a sharp, penetrating odor. This compound is primarily used in organic synthesis, particularly for converting alcohols into alkyl bromides .
Mechanism of Action
Target of Action
Phosphorus tribromide (PBr3) is a colorless liquid that primarily targets alcohols and carboxylic acids in organic synthesis . It is used to convert primary and secondary alcohols to alkyl bromides and carboxylic acids to acyl bromides .
Mode of Action
The mode of action of PBr3 involves the electrophilic phosphorus first activating the alcohol oxygen to form a good leaving group, followed by an S N 2 substitution at the alcohol carbon . This S N 2 substitution step ensures that the reaction works well for primary and secondary alcohols but fails for tertiary alcohols .
Biochemical Pathways
PBr3 is involved in the Hell-Volhard-Zelinsky halogenation for the α-bromination of carboxylic acids to form the corresponding acyl bromide . It serves as intermediates in this process . The mechanism involves PBr3 catalyzed conversion of acid to acid bromide and hydrogen bromide .
Pharmacokinetics
It’s important to note that pbr3 rapidly hydrolyses in water , which could impact its stability and reactivity in aqueous environments.
Result of Action
The result of PBr3’s action is the conversion of primary or secondary alcohols to alkyl bromides and carboxylic acids to acyl bromides . This conversion is useful in organic synthesis and has applications in the production of pharmaceuticals such as alprazolam, methohexital, and fenoprofen .
Action Environment
The action of PBr3 is influenced by environmental factors. For instance, it fumes in moist air due to hydrolysis . The reaction of PBr3 with alcohols or carboxylic acids is highly exothermic , and thus, it is often conducted in the presence of a diluent such as PBr3 itself . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Phosphorus tribromide has both properties of a Lewis base and a Lewis acid . Due to the presence of lone pair electrons over phosphorus atoms, it acts as a Lewis base . Due to the presence of a vacant orbital of phosphorus atoms, it acts as a Lewis acid . It reacts with a number of organic compounds containing the -OH group and is replaced by a Br atom .
Cellular Effects
Currently, there is limited information available on the specific effects of this compound on various types of cells and cellular processes. It is known that this compound is a corrosive substance that can cause severe skin and eye irritation, possibly leading to eye damage . Inhalation can irritate the nose, throat, and lungs, causing symptoms such as coughing, wheezing, and shortness of breath .
Molecular Mechanism
This compound, like PCl3 and PF3, has both properties of a Lewis base and a Lewis acid . For example, with a Lewis acid such as boron tribromide, it forms stable 1:1 adducts . At the same time, this compound can react as an electrophile or Lewis acid in many of its reactions, for example with amines . An important reaction of this compound is with alcohols, where it replaces an OH group with a bromine atom to produce an alkyl bromide .
Temporal Effects in Laboratory Settings
This compound is known to fume in moist air due to hydrolysis
Metabolic Pathways
This compound is involved in the conversion of alcohols to alkyl bromides
Preparation Methods
Phosphorus tribromide is prepared by treating red phosphorus with bromine. An excess of phosphorus is used to prevent the formation of phosphorus pentabromide. The reaction is highly exothermic and is often conducted in the presence of a diluent such as this compound itself .
The reaction can be represented as:
P4+6Br2→4PBr3
Chemical Reactions Analysis
Phosphorus tribromide undergoes several types of chemical reactions:
-
Hydrolysis: : Reacts with water to form phosphorous acid and hydrogen bromide.
PBr3+3H2O→H3PO3+3HBr
-
Substitution: : Converts alcohols to alkyl bromides.
PBr3+3ROH→3RBr+H3PO3
-
Reaction with Carboxylic Acids: : Converts carboxylic acids to acyl bromides.
PBr3+3RCOOH→3RCOBr+H3PO3
-
Reaction with Grignard Reagents: : Forms substituted phosphines.
PBr3+3RMgBr→PR3+3MgBr2
Scientific Research Applications
Phosphorus tribromide has diverse applications in scientific research and industry:
Organic Synthesis: Used to convert alcohols to alkyl bromides, which are intermediates in various organic reactions
Pharmaceuticals: Employed in the synthesis of drugs such as alprazolam, methohexital, and fenoprofen.
Chemical Analysis: Utilized as a reagent in chemical analysis and as a catalyst in various reactions.
Flame Retardants: Used in the production of flame retardants.
Agriculture: Plays a role in the synthesis of certain agrochemicals.
Comparison with Similar Compounds
Phosphorus tribromide can be compared with other phosphorus halides such as phosphorus trichloride (PCl₃) and phosphorus trifluoride (PF₃). While all these compounds share similar properties, this compound is unique in its ability to efficiently convert alcohols to alkyl bromides without causing carbocation rearrangement .
Similar Compounds
- Phosphorus trichloride (PCl₃)
- Phosphorus trifluoride (PF₃)
- Phosphorus triiodide (PI₃)
- Phosphorus pentabromide (PBr₅)
- Phosphorus oxybromide (POBr₃)
This compound stands out due to its specific reactivity and efficiency in organic synthesis, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
tribromophosphane | |
---|---|---|
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InChI |
InChI=1S/Br3P/c1-4(2)3 | |
Source | PubChem | |
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InChI Key |
IPNPIHIZVLFAFP-UHFFFAOYSA-N | |
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Canonical SMILES |
P(Br)(Br)Br | |
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Molecular Formula |
PBr3, Br3P | |
Record name | PHOSPHORUS TRIBROMIDE | |
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DSSTOX Substance ID |
DTXSID7064869 | |
Record name | Phosphorus tribromide | |
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Molecular Weight |
270.69 g/mol | |
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Physical Description |
Phosphorus tribromide appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Boiling point 347 °F (175 °C). Freezing point -40 °F (-40 °C)., Colorless to yellow liquid with a very penetrating odor; [HSDB] | |
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Boiling Point |
343 °F at 760 mmHg (USCG, 1999), 173.2 °C | |
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Solubility |
Reacts with water, ethanol; soluble in acetone, carbon disulfide, Soluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes) | |
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Density |
2.862 at 86 °F (USCG, 1999) - Denser than water; will sink, 2.852 at 15 °C | |
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Vapor Pressure |
10 mm Hg at 47.8 °C | |
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Color/Form |
Fuming colorless liquid, PALE YELLOW LIQUID | |
CAS No. |
7789-60-8 | |
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Melting Point |
-42.9 °F (USCG, 1999), -41.5 °C | |
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Q1: What is the molecular formula, weight, and structure of phosphorus tribromide?
A1: this compound has the molecular formula PBr3, a molecular weight of 270.67 g/mol, and a pyramidal molecular structure. []
Q2: How does this compound react with alcohols?
A2: this compound is a potent brominating agent commonly employed to convert alcohols to alkyl bromides. [] This reaction proceeds via an SN2 mechanism, where the alcohol oxygen attacks the phosphorus atom, displacing a bromide ion and forming an intermediate. Subsequently, the bromide ion attacks the carbon atom, leading to the formation of the alkyl bromide.
Q3: Can you describe the reaction of this compound with hydrogen, oxygen, and hydroxyl radicals?
A3: Studies using electron paramagnetic resonance (EPR) and mass spectrometry reveal distinct reaction mechanisms: []
Q4: Does this compound react with water?
A4: Yes, this compound reacts violently with water, hydrolyzing to produce phosphonic acid (H3PO3) and hydrogen bromide gas (HBr). [] This reaction is highly exothermic.
Q5: How does this compound react with N-silylpyrroles?
A5: this compound selectively phosphorylates N-trimethylsilyl- and N-dimethyl-tert-butylsilylpyrroles at the 3-position of the pyrrole ring when the reaction is carried out in pyridine. This reaction provides a route to synthesize N-unsubstituted 3-phosphorylated pyrroles. []
Q6: What are the main applications of this compound?
A6: this compound finds applications in various fields:
- Organic Synthesis: It serves as a versatile reagent for bromination reactions, particularly in converting alcohols to alkyl bromides. [] This transformation is crucial in synthesizing numerous organic compounds, including pharmaceuticals, polymers, and agrochemicals.
- Semiconductor Industry: this compound is utilized as a dopant source in the semiconductor industry. [] It facilitates the introduction of phosphorus atoms into silicon wafers, modifying their electrical conductivity and enabling the fabrication of electronic devices.
Q7: How is this compound used in the synthesis of cyclic olefins?
A7: this compound plays a role in the synthesis of cyclic olefins via the carbonyl-olefin metathesis reaction. [] In this process, it is used to convert geraniol to geranyl bromide, which then undergoes a ring-closing metathesis reaction in the presence of a suitable catalyst to form the desired cyclic olefin.
Q8: What are the safety concerns associated with handling this compound?
A8: this compound demands utmost caution during handling due to its hazardous properties: [, ]
- Corrosivity: It is highly corrosive to the skin, eyes, and respiratory tract, potentially causing severe burns and tissue damage upon contact. [, ]
- Toxicity: Animal studies have revealed toxic effects of this compound, including skin necrosis, edema, and respiratory irritation. [, , , ]
Q9: What safety precautions should be taken when working with this compound?
A9: Adhering to strict safety protocols is paramount when handling this compound: []
Q10: What is the environmental impact of this compound?
A10: While specific ecotoxicological data on this compound might be limited, its chemical properties raise concerns:
- Hydrolysis Products: Its rapid hydrolysis in the environment generates phosphonic acid and hydrogen bromide, both of which can contribute to water and soil acidification. []
Q11: How should this compound waste be managed?
A11: this compound waste necessitates careful management to mitigate environmental risks: []
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